molecular formula C18H19N3O6 B271111 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

Cat. No. B271111
M. Wt: 373.4 g/mol
InChI Key: WPHVPQGMUQRTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as MMPIP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological and psychiatric disorders, making MMPIP a promising candidate for therapeutic development.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves its selective antagonism of mGluR7, which is involved in the regulation of neurotransmitter release in the brain. By blocking the activity of this receptor, this compound may modulate glutamate release and exert therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, enhancing cognitive function, and modulating the activity of various neurotransmitter systems in the brain. These effects have been linked to the selective antagonism of mGluR7 by this compound.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester for lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release in the brain. However, one limitation is that this compound may have off-target effects on other glutamate receptors, which may complicate interpretation of results.

Future Directions

There are several future directions for research on 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, including:
1. Further exploration of its therapeutic potential in various neurological and psychiatric disorders, particularly anxiety and depression.
2. Investigation of its potential as a tool for studying the role of mGluR7 in neurotransmitter release and brain function.
3. Development of more selective and potent analogs of this compound for therapeutic and research applications.
4. Examination of the potential for this compound to modulate other neurotransmitter systems in the brain, such as dopamine and serotonin.
5. Investigation of the safety and tolerability of this compound in humans, with the goal of advancing it towards clinical development.

Synthesis Methods

The synthesis of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves several steps, including the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 5-methylisoxazole-3-carboxylic acid to form the corresponding amide. This amide is then treated with methyl chloroformate to form the methyl ester, which is further reacted with pyrrolidine-3-carboxylic acid to yield this compound.

Scientific Research Applications

1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to have selective antagonistic activity against mGluR7, which is involved in the regulation of glutamate release in the brain. This activity has been linked to the potential therapeutic effects of this compound, particularly in the treatment of anxiety and depression.

properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C18H19N3O6/c1-11-7-15(20-27-11)19-16(22)10-26-18(24)12-8-17(23)21(9-12)13-3-5-14(25-2)6-4-13/h3-7,12H,8-10H2,1-2H3,(H,19,20,22)

InChI Key

WPHVPQGMUQRTAT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.